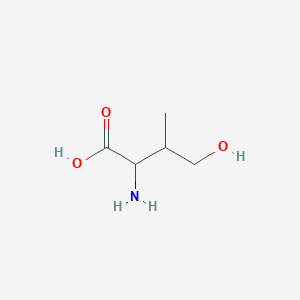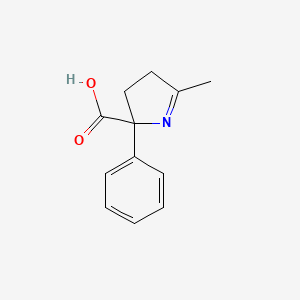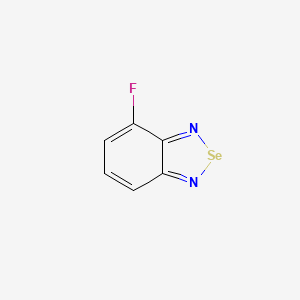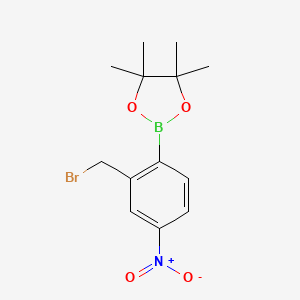![molecular formula C21H22O3 B12522483 6-[4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenoxy]hexanal CAS No. 672297-10-8](/img/structure/B12522483.png)
6-[4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenoxy]hexanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenoxy]hexanal is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a phenylprop-1-en-1-yl group attached to a phenoxy ring, which is further connected to a hexanal moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenoxy]hexanal typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenylprop-1-en-1-yl Intermediate: This step involves the reaction of benzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide, to form the intermediate 3-oxo-3-phenylprop-1-en-1-yl.
Coupling with Phenol: The intermediate is then reacted with phenol in the presence of a catalyst, such as sulfuric acid, to form the phenoxy derivative.
Attachment of Hexanal: Finally, the phenoxy derivative is reacted with hexanal under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-[4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenoxy]hexanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group in hexanal can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the phenoxy group under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound has shown promise as a potential inhibitor of enzymes such as EGFR and VEGFR-2, which are targets in cancer therapy.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound’s interactions with biological macromolecules can be studied to understand its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 6-[4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenoxy]hexanal involves its interaction with specific molecular targets. For instance, in cancer therapy, the compound may inhibit the activity of enzymes like EGFR and VEGFR-2 by binding to their active sites, thereby blocking the signaling pathways that promote cancer cell proliferation . Molecular docking and dynamic simulation studies have provided insights into these interactions .
Comparación Con Compuestos Similares
Similar Compounds
(E)-N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy)acetamide: This compound shares a similar phenoxy structure and has been studied for its potential as an EGFR/VEGFR-2 inhibitor.
(E)-3-oxo-3-phenylprop-1-en-1-yl benzoate: Another compound with a similar phenylprop-1-en-1-yl group, used in various synthetic applications.
Uniqueness
6-[4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenoxy]hexanal stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activity. Its ability to undergo diverse chemical reactions and its promising applications in medicinal chemistry and materials science highlight its significance.
Propiedades
Número CAS |
672297-10-8 |
|---|---|
Fórmula molecular |
C21H22O3 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
6-[4-(3-oxo-3-phenylprop-1-enyl)phenoxy]hexanal |
InChI |
InChI=1S/C21H22O3/c22-16-6-1-2-7-17-24-20-13-10-18(11-14-20)12-15-21(23)19-8-4-3-5-9-19/h3-5,8-16H,1-2,6-7,17H2 |
Clave InChI |
AVKXXNCJPAZOHG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-[(1-Phenyl-1H-pyrazole-3,5-diyl)di(ethene-2,1-diyl)]diphenol](/img/structure/B12522402.png)
![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-[(hydroxyimino)methyl]-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B12522404.png)


![4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde](/img/structure/B12522426.png)
![Methyl 4-{5-[(phenylsulfanyl)methyl]-1,2-oxazol-3-yl}benzoate](/img/structure/B12522434.png)

![1H-Imidazole, 4,5-dihydro-2-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12522449.png)
![2-Methyl-2-{[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}propanenitrile](/img/structure/B12522452.png)

silane](/img/structure/B12522467.png)
![4-[(2-Chlorohex-1-en-1-yl)sulfanyl]morpholine](/img/structure/B12522473.png)


